molecular formula C12H16N2O4 B15410947 L-Alanine, D-tyrosyl- CAS No. 821776-08-3

L-Alanine, D-tyrosyl-

Cat. No.: B15410947
CAS No.: 821776-08-3
M. Wt: 252.27 g/mol
InChI Key: NLKUJNGEGZDXGO-OIBJUYFYSA-N
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Description

L-Alanine, D-tyrosyl- is a synthetic peptide compound incorporating D-tyrosine, designed for advanced biochemical and microbiological research. The presence of the D-tyrosine residue is of significant scientific interest. D-amino acids, particularly D-tyrosine, are recognized for their role as bacterial effectors and their ability to integrate into the peptidoglycan structure of bacterial cell walls, thereby influencing cell wall integrity and strength . Furthermore, D-amino acids like D-tyrosine have been shown to function as biofilm dispersal agents, interfering with the protein components of the extracellular polymeric substance and preventing the formation of, or disassembling, existing biofilms in various bacterial species . This makes L-Alanine, D-tyrosyl- a valuable tool for researchers investigating novel strategies to combat biofilm-related infections and to understand the fundamental processes of bacterial cell wall biogenesis and remodeling. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

821776-08-3

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m0/s1

InChI Key

NLKUJNGEGZDXGO-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Core Binding Energy and Chirality: Core binding energy spectra of L-alanine and L-phenylalanine are remarkably similar, indicating conserved electronic frameworks in L-configured amino acids .
  • Crystalline Modifications: Studies on L-Ala-L-Tyr-L-Ala demonstrated that solvent molecules (e.g., water vs. Similar effects are expected for D-tyrosyl variants, though the D-configuration may impose steric hindrance or unconventional packing arrangements.
Table 1: Structural Comparison of Selected Peptides
Compound Chirality (Tyrosine) Key Structural Feature Intermolecular Interactions Reference
L-Ala-L-Tyr-L-Ala L Conserved main chain topology Hydrogen bonds dependent on solvent
L-Alanine, D-tyrosyl- D Altered stereoelectronic profile Potential non-canonical H-bonding Inferred
D-Alanyl-D-alanylglycyl-D-tyrosyl D (multiple) Rigid backbone with D-residues Enhanced protease resistance
Antifungal Activity

L-Alanine derivatives, such as methyl acrylate-modified compounds 6.17 and 6.20, exhibit potent antifungal activity against Fusarium oxysporum due to the methoxycarbonyl group enhancing electronic interactions with fungal enzymes . While direct data on L-Alanine, D-tyrosyl- are unavailable, the D-tyrosine moiety may reduce efficacy if chiral specificity is critical for target binding.

Enzyme Interactions and Metabolism
  • L-Alanine Dehydrogenase Specificity: Purified L-alanine dehydrogenase strictly recognizes L-alanine, producing pyruvate and ammonia reversibly . D-Tyrosyl residues in peptides could evade this enzyme, diverting metabolic pathways or accumulating as non-canonical metabolites.
  • Aminoacyl-tRNA Biosynthesis: L-Tyrosine and L-alanine are critical for tRNA charging. D-Tyrosine in peptides like L-Alanine, D-tyrosyl- may inhibit tRNA synthase enzymes, as seen in Xanthium strumarium root extract studies targeting ovarian cancer cells .
Spore Germination Modulation

L-Alanine acts as a germinant, sensitizing bacterial spores (e.g., Bacillus subtilis) to biocides by triggering germination . However, D-amino acids like D-tyrosine often inhibit germination. Thus, L-Alanine, D-tyrosyl- may exhibit dual effects: the L-alanine moiety promotes germination, while D-tyrosine counteracts this activity, depending on concentration and microbial species .

Metabolic Roles

  • Centrality in Pathways: L-Alanine is a hub in selenocompound metabolism, contributing 95% to pathway centrality scores despite being an end-product . Similar peptides with D-residues might bypass this centrality, reducing metabolic flux or generating atypical intermediates.
  • Antiproliferative Activity : Ruthenium-nitrosyl complexes with L-alanine show antitumor activity by disrupting redox balance . D-Tyrosyl peptides could enhance or diminish this effect by altering metal coordination or cellular uptake.

Chirality-Driven Functional Divergence

  • Enzymatic Recognition : L-Configured substrates are preferentially processed by dehydrogenases and synthases. The D-tyrosine in L-Alanine, D-tyrosyl- likely reduces affinity for these enzymes, as observed in D-proline-containing complexes .

Preparation Methods

Tyrosyl-tRNA Synthetase-Mediated Coupling

Tyrosyl-tRNA synthetase, repurposed for in vitro peptide bond formation, catalyzes the ATP-dependent ligation of D-tyrosine to L-alanine. The reaction occurs in a boric acid-borax buffer (0.2 mol/L, pH 9.5) at 30°C, with magnesium ions (10 mM MgCl₂) as cofactors. Key parameters include:

Parameter Value Impact on Yield
Acyl donor:nucleophile ratio 2:1 Maximizes dipeptide formation
Water content 15% (v/v) Balances enzyme activity and substrate solubility
Deep eutectic solvent ChCl/urea (1:2) Enhances tyrosine solubility by 40%

Despite optimization, the yield for D-tyrosine incorporation remains limited to 22–25% due to the enzyme’s native preference for L-enantiomers.

α-Ester Acyltransferase Catalysis

α-Ester acyltransferases, employed in non-aqueous media, enable the condensation of L-alanine methyl ester (acyl donor) and D-tyrosine (nucleophile). This method avoids racemization risks associated with chemical synthesis. Under optimized conditions (30°C, pH 9.5, 0.2 mol/L borate buffer), yields reach 50% within 8 hours. The enzyme’s broad substrate tolerance allows for scalable production, though purification requires tandem hydrophobic interaction chromatography (HIC) and reverse-phase HPLC.

Chemical Synthesis Approaches

Chemical methods dominate industrial-scale production due to higher yields and reproducibility.

Solid-Phase Peptide Synthesis (SPPS)

The stepwise SPPS protocol for L-alanine, D-tyrosyl- involves:

  • Resin Functionalization : Wang resin (100–200 mesh) is preloaded with Fmoc-L-alanine (loading: 0.6 mmol/g).
  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes the Fmoc group.
  • D-Tyrosine Coupling : Activated using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
  • Cleavage and Deprotection : Trifluoromethanesulfonic acid (TFMSA) in TFA (1:9 v/v) liberates the peptide while preserving stereochemistry.

Critical challenges include minimizing aspartimide formation during D-tyrosine coupling, addressed by incorporating 1-hydroxybenzotriazole (HOBt) as an additive.

Solution-Phase Synthesis

For laboratories lacking SPPS infrastructure, manual synthesis employs:

  • Protection : Boc-L-alanine (tert-butoxycarbonyl) and D-tyrosine-OAll (allyl ester).
  • Activation : Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.
  • Deprotection : Palladium(0)-catalyzed allyl ester removal under hydrogen atmosphere.

This method achieves 68% isolated yield after silica gel chromatography (eluent: CHCl₃/MeOH/AcOH, 85:10:5).

Hybrid and Emerging Techniques

Chemoenzymatic Dynamic Kinetic Resolution

Combining Candida antarctica lipase B (CAL-B) with a racemization catalyst enables the one-pot synthesis of D-tyrosine-containing peptides. The system operates at 45°C in MTBE, achieving 89% enantiomeric excess (ee) for D-tyrosine and 74% dipeptide yield.

Flow Chemistry-Assisted Synthesis

Microreactor systems enhance mixing efficiency during coupling steps, reducing reaction times from hours to minutes. A segmented flow platform with immobilized carbodiimide reagents achieves 92% conversion in 8 minutes, though scalability remains under investigation.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

Technique Key Data Purpose
RP-HPLC Retention time: 12.3 min (C18) Purity assessment (≥95%)
HRMS (ESI+) m/z 253.1184 [M+H]⁺ Molecular weight confirmation
¹H NMR (D₂O) δ 7.05 (d, J=8.4 Hz, Tyr H) Aromatic proton verification
Circular Dichroism Negative peak at 225 nm D-Tyrosine configuration

Q & A

Q. What analytical methods are recommended for quantifying L-Alanine and its derivatives in metabolic studies?

Answer: Isotopic labeling (e.g., ¹³C, ¹⁵N) combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is critical for tracking L-Alanine in metabolic pathways. For instance, ¹³C-labeled L-Alanine enables precise tracing of carbon flux in gluconeogenesis, while ¹⁵N labels help monitor nitrogen utilization . For quantification in complex matrices, LC-MS with isotope-labeled internal standards (e.g., ¹³C-L-Alanine) improves accuracy by correcting for matrix effects and ion suppression .

Q. How can researchers characterize the crystallographic properties of L-Alanine-containing peptides?

Answer: High-resolution X-ray diffraction (XRD) at ultra-low temperatures (e.g., 9–20 K) provides detailed charge density maps and bond topology data, essential for understanding intermolecular interactions (e.g., hydrogen bonds) in crystalline modifications. Pairing XRD with Hirshfeld surface analysis quantifies non-covalent interactions, while powder XRD confirms phase purity and lattice parameters . Energy-dispersive X-ray spectroscopy (EDX) further verifies elemental composition in doped crystals .

Q. What experimental models are used to study L-Alanine's role in sodium absorption?

Answer: Ussing chamber assays with stripped jejunal mucosa from animal models (e.g., piglets) are standard for measuring Na⁺ absorption. For example, L-Alanine (20 mM) and D-glucose (30 mM) are co-administered to assess synergistic effects on Na⁺ transport. Controls include 3-O-methylglucose to isolate glucose-specific metabolic contributions. Data interpretation requires paired t-tests to compare healthy vs. diseased tissues (e.g., TGE virus-infected models) .

Advanced Research Questions

Q. How can structural reproducibility challenges in L-Alanine-containing peptides be addressed?

Answer: Comparative experimental charge density studies of isostructural crystals (e.g., solvated vs. non-solvated forms) reveal environmental effects on bond topology. For example, L-Ala-L-Tyr-L-Ala modifications with water vs. ethanol solvents show near-identical bond critical point (BCP) parameters, confirming reproducibility. Discrepancies in atomic displacement parameters (ADPs) are resolved via multipolar refinement and DFT calculations to validate experimental results .

Q. What strategies resolve contradictions in L-Alanine's metabolic effects across studies?

Answer: Discrepancies in data (e.g., Na⁺ absorption rates in healthy vs. infected tissues) require:

  • Dose-response validation to confirm optimal substrate concentrations (e.g., 20 mM L-Alanine).
  • Metabolic flux analysis to differentiate L-Alanine's role in gluconeogenesis vs. ketosis.
  • Cross-model replication (e.g., in vitro cell cultures vs. in vivo TGE models) to isolate confounding variables like viral interference .

Q. How does L-Alanine capping enhance nanomaterial performance?

Answer: In ZnO nanorods, L-Alanine forms stable Zn–O coordinate bonds via carboxylate and amine groups, increasing carrier concentration by two orders of magnitude. Density functional theory (DFT) predicts bond stability, while FTIR spectroscopy confirms binding modes. Electrochemical impedance spectroscopy (EIS) quantifies carrier density improvements, and photovoltaic testing validates efficiency gains in heterojunction devices .

Q. What metabolic engineering approaches optimize L-Alanine production in microbial systems?

Answer: In Corynebacterium glutamicum, CRISPR-Cas9-mediated knockout of accD1 (fatty acid biosynthesis gene) redirects acetyl-CoA toward L-Alanine via the alanine dehydrogenase (ALD) pathway. Fermentation optimization includes:

  • pH-stat fed-batch to maintain substrate availability.
  • ¹³C-metabolic flux analysis (MFA) to quantify pathway efficiency.
  • Transcriptomic profiling to identify regulatory bottlenecks .

Methodological Notes

  • Statistical rigor: Use n ≥ 3 biological replicates and ANOVA for multi-group comparisons (e.g., TGE vs. control tissues) .
  • Instrument calibration: For charge density studies, ensure X-ray data completeness (I/σ(I) > 10) and resolution (<0.8 Å) .
  • Data validation: Cross-validate MS/NMR results with isotopic internal standards to minimize quantification errors .

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